Butyl 3,7-dichloroquinoline-8-carboxylate
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Overview
Description
Butyl 3,7-dichloroquinoline-8-carboxylate is a chemical compound with the molecular formula C14H13Cl2NO2 and a molecular weight of 298.165 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3,7-dichloroquinoline-8-carboxylate can be achieved through several methods. One common approach involves the esterification of 3,7-dichloroquinoline-8-carboxylic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Butyl 3,7-dichloroquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and antimalarial agent.
Medicine: Research has indicated its potential use in developing new drugs for treating various diseases.
Industry: It is explored as a potential herbicide for controlling weeds in agricultural settings.
Mechanism of Action
The mechanism of action of butyl 3,7-dichloroquinoline-8-carboxylate involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits the growth of weeds by interfering with essential biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3,7-Dichloroquinoline-8-carboxylic acid, ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a butyl ester group.
Other quinoline derivatives: Various quinoline derivatives with different substituents on the quinoline ring have been studied for their unique properties and applications.
Uniqueness
Butyl 3,7-dichloroquinoline-8-carboxylate stands out due to its specific ester group, which can influence its chemical properties and biological activity.
Properties
CAS No. |
381686-74-4 |
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Molecular Formula |
C14H13Cl2NO2 |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
butyl 3,7-dichloroquinoline-8-carboxylate |
InChI |
InChI=1S/C14H13Cl2NO2/c1-2-3-6-19-14(18)12-11(16)5-4-9-7-10(15)8-17-13(9)12/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
NYAZOYGALCLHAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl |
Origin of Product |
United States |
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